Hydrindantin dihydrate

Description

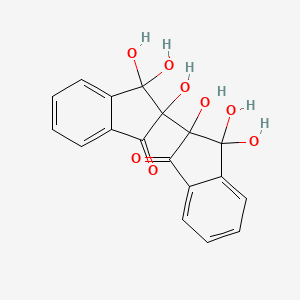

The exact mass of the compound [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108697. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trihydroxy-2-(1,1,2-trihydroxy-3-oxoinden-2-yl)inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-13-9-5-1-3-7-11(9)17(23,24)15(13,21)16(22)14(20)10-6-2-4-8-12(10)18(16,25)26/h1-8,21-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVADKNWNMILPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2(O)O)(C3(C(=O)C4=CC=CC=C4C3(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884203 | |

| Record name | [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-69-6 | |

| Record name | Hydrindantin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrindantin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrindantin dihydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3,3',3'-hexahydroxy-2,2'-bisindan-1,1'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Hydrindantin Dihydrate for Amino Acid Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hydrindantin (B147029) dihydrate, a critical reagent in the colorimetric determination of amino acids. The document details established synthesis protocols, presents quantitative data for comparison, and visualizes the chemical pathways and experimental workflows. This guide is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to produce and utilize hydrindantin dihydrate effectively for accurate amino acid analysis.

Introduction: The Role of Hydrindantin in Amino Acid Analysis

The ninhydrin (B49086) reaction is a cornerstone of amino acid analysis, enabling the detection and quantification of amino acids through the formation of a deep purple product known as Ruhemann's purple.[1] While ninhydrin is the primary reagent, its reduced form, hydrindantin, plays a crucial role in the reaction mechanism. The initial reaction between an amino acid and ninhydrin leads to the oxidative deamination of the amino acid, producing ammonia (B1221849), carbon dioxide, an aldehyde, and hydrindantin.[1] Subsequently, the liberated ammonia reacts with another molecule of ninhydrin and the newly formed hydrindantin in a condensation reaction to yield the intensely colored Ruhemann's purple, which is quantified spectrophotometrically. The inclusion of hydrindantin in the ninhydrin reagent is often recommended to enhance the color yield and ensure the reaction proceeds to completion.[2]

Synthesis of this compound

The synthesis of this compound typically involves the reduction of ninhydrin. Two primary methods are discussed herein: reduction using sodium formaldehyde (B43269) sulfoxylate (B1233899) and the in situ generation using ascorbic acid.

Synthesis via Reduction with Sodium Formaldehyde Sulfoxylate

A reliable and high-yield method for preparing hydrindantin involves the reduction of ninhydrin with sodium formaldehyde sulfoxylate in an acidic aqueous medium.[3] This method is straightforward and results in a high-purity product.

-

Preparation of Ninhydrin Solution: Dissolve 8.9 g of ninhydrin in 15 mL of water containing 2.5 mL of concentrated hydrochloric acid. This creates a solution with approximately 0.001 mole of ninhydrin per milliliter.

-

Preparation of Reducing Agent Solution: Prepare a solution of sodium formaldehyde sulfoxylate (e.g., by adding a solution of 8.7 g of sodium dithionite (B78146) in 30 mL of water to 20 mL of aqueous formaldehyde (30%)). This should result in a solution containing approximately 0.001 moles of sodium formaldehyde sulfoxylate per milliliter.

-

Reaction: At room temperature (20-30 °C), add the sodium formaldehyde sulfoxylate solution to the acidic ninhydrin solution with good stirring. Hydrindantin will begin to precipitate almost immediately.

-

Reaction Completion and Isolation: Allow the reaction mixture to stand for 1-2 hours to ensure the reaction is substantially complete. Collect the precipitated solid by filtration and wash it with water.

-

Drying: Dry the collected solids at 60-80 °C under vacuum (e.g., 30 millimeters Hg pressure) for 8 hours.

-

Purification by Recrystallization: Dissolve the crude product in boiling acetone (B3395972) (approximately 12 liters for 113 g of crude product). Filter the hot solution to remove any insoluble impurities. Concentrate the filtrate (e.g., to 2.5 liters) and cool to 0-10 °C to induce crystallization.

-

Final Product: Collect the white crystals of hydrindantin by filtration and dry them under vacuum (e.g., 30 °C and 30 millimeters Hg pressure) for 24 hours.

| Parameter | Value | Reference |

| Yield | >80% (typically around 84%) | [3] |

| Molar Ratio (Ninhydrin:Reducing Agent) | 1 : 0.5 - 1.0 | [3] |

| Reaction Temperature | 20-30 °C (can range from 0-100 °C) | [3] |

| Reaction Time | 1-2 hours | [3] |

| Purity (after recrystallization) | High purity | [3] |

| Melting Point | 243-248 °C | [3] |

In Situ Generation of Hydrindantin with Ascorbic Acid

For the purpose of amino acid analysis, hydrindantin can be generated in situ from ninhydrin using a reducing agent directly in the reagent mixture. Ascorbic acid is a safer and more economical alternative to other reducing agents like potassium cyanide or stannous chloride.[1] However, it is important to note that this method is typically used for the preparation of the ninhydrin reagent and not for the isolation of pure this compound. The use of ascorbic acid can sometimes lead to a higher blank value in the spectrophotometric analysis.[2]

-

Reagent Preparation: Dissolve 0.5 g of ninhydrin and 15 mg of ascorbic acid in 60 mL of a suitable solvent such as methyl cellosolve or dimethyl sulfoxide (B87167) (DMSO).

-

Usage: This reagent is then used directly in the amino acid analysis procedure.

Physicochemical Properties and Quality Control

The quality of the synthesized this compound is crucial for obtaining accurate and reproducible results in amino acid analysis.

Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 5950-69-6 | [4][5][6] |

| Molecular Formula | C₁₈H₁₀O₆·2H₂O | [4] |

| Molecular Weight | 358.30 g/mol | [4] |

| Appearance | White to light beige or pinkish powder/crystals | [5][6] |

| Melting Point | ~240-252 °C (with decomposition) | [4][5][6] |

| Solubility | Insoluble in water. Soluble in boiling acetone. | [3] |

| Purity | ≥96% to ≥98% | [5][6][7] |

Quality Control Methods

-

Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.

-

Infrared (IR) Spectroscopy: To confirm the functional groups and authenticity of the compound structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound, with typical commercial grades having ≥95% purity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation and to ensure the absence of significant impurities.

Visualization of Pathways and Workflows

Synthesis of Hydrindantin from Ninhydrin

The synthesis of hydrindantin from ninhydrin is a reduction reaction. The following diagram illustrates this general transformation.

Caption: General reaction pathway for the synthesis of hydrindantin.

Workflow for Amino Acid Analysis Using Ninhydrin and Hydrindantin

The following diagram outlines the key steps in the quantitative analysis of amino acids using a ninhydrin reagent that includes hydrindantin.

Caption: Experimental workflow for quantitative amino acid analysis.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound, a key component for accurate amino acid analysis. The presented protocol utilizing sodium formaldehyde sulfoxylate offers a reliable method for producing high-purity hydrindantin. Furthermore, the role of hydrindantin in the ninhydrin reaction and the workflow for amino acid quantification have been elucidated. By following the detailed methodologies and understanding the underlying chemical principles, researchers and professionals can confidently prepare and apply this essential reagent in their analytical workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3350458A - Process for preparing hydrindantin - Google Patents [patents.google.com]

- 4. Buy this compound [MI] | 16289-95-5 [smolecule.com]

- 5. Hydrindantin, dihydrate, 98% - 5950-69-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. britiscientific.com [britiscientific.com]

- 8. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Central Role of Hydrindantin Dihydrate in the Ninhydrin Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ninhydrin (B49086) reaction stands as a cornerstone in the qualitative and quantitative analysis of amino acids. While ninhydrin is the principal reagent, the nuanced mechanism of this reaction hinges on a critical intermediate: hydrindantin (B147029). This technical guide provides an in-depth exploration of the mechanism of action of hydrindantin dihydrate in the ninhydrin reaction, offering a comprehensive resource for professionals in research and drug development.

The Core Mechanism: More Than a Simple Reaction

The reaction between an α-amino acid and ninhydrin is a sophisticated multi-step process that culminates in the formation of a deep purple chromophore known as Ruhemann's purple. Hydrindantin, the reduced form of ninhydrin, is not merely a byproduct but an essential reactant in the color-forming condensation step.

The initial phase of the reaction involves the oxidative deamination of an α-amino acid by two molecules of ninhydrin. In this process, the amino acid is decarboxylated and deaminated, yielding an aldehyde, carbon dioxide, and ammonia (B1221849). Concurrently, ninhydrin is reduced to hydrindantin.[1][2]

The liberated ammonia then orchestrates the pivotal condensation reaction. It reacts with a molecule of hydrindantin and a second molecule of ninhydrin to form the intensely colored Ruhemann's purple.[2][3] The optimal pH for this reaction is approximately 5.5, ensuring the efficient formation of the chromophore. The intensity of the resulting purple color, measured spectrophotometrically at 570 nm, is directly proportional to the concentration of the initial amino acid.[2][4]

The inclusion of hydrindantin in the initial reagent mixture is a key optimization strategy. By providing an initial concentration of this crucial intermediate, the equilibrium of the reaction is shifted towards the formation of Ruhemann's purple, thereby enhancing the sensitivity and reliability of the assay. This addition is particularly beneficial as it suppresses the potential hydrolysis of an intermediate amine, which would otherwise lead to a reduced color yield.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the ninhydrin reaction, optimized for the quantification of amino acids.

| Parameter | Optimized Value/Range | Notes |

| Ninhydrin Concentration | 20 mg/mL | In the final reaction mixture.[3][5] |

| Hydrindantin Concentration | 0.8 mg/mL | In the final reaction mixture.[3][5] |

| Buffer System | Acetate (B1210297) Buffer | Provides optimal pH control.[2][6] |

| pH | 5.2 - 5.5 | Critical for efficient color development.[2][7] |

| Reaction Temperature | 90 - 100°C | Ensures a sufficient reaction rate.[3][8] |

| Reaction Time | 15 - 45 minutes | Dependent on temperature and specific protocol.[2][3] |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) / Aqueous Buffer | DMSO enhances the solubility of reagents and color yield.[3] |

| Absorbance Maximum (λmax) | 570 nm | For Ruhemann's purple (primary amino acids).[2][4] |

| Absorbance Maximum (λmax) | 440 nm | For the yellow product of imino acids (e.g., proline).[2] |

| Molar Absorptivity (ε) | ~20,000 M⁻¹cm⁻¹ | For Ruhemann's purple, can vary with conditions. |

Experimental Protocols

The following protocols provide a framework for the qualitative and quantitative analysis of amino acids using the ninhydrin reaction.

Reagent Preparation

-

Acetate Buffer (0.2 M, pH 5.5): Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix the two solutions while monitoring the pH with a pH meter until a pH of 5.5 is achieved.[2]

-

Ninhydrin-Hydrindantin Reagent: For a highly sensitive reagent, dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (DMSO). To this, add 11 mL of the prepared acetate buffer. This reagent should be prepared fresh.[3][9]

-

Diluent Solution (50% 2-Propanol): Mix equal volumes of 2-propanol and deionized water.

Qualitative Analysis

-

To 1 mL of the sample solution in a test tube, add 0.5 mL of the Ninhydrin-Hydrindantin Reagent.

-

Heat the mixture in a boiling water bath for 5-10 minutes.

-

A positive result for α-amino acids is indicated by the formation of a deep purple color. Imino acids like proline will yield a yellow-orange color.

Quantitative Analysis

-

Standard Curve Preparation: Prepare a series of standard solutions of a known amino acid (e.g., leucine) with concentrations ranging from 0.05 to 1.0 mM.

-

Sample Preparation: Prepare the unknown sample solutions to fall within the range of the standard curve.

-

Reaction: In separate microcentrifuge tubes, mix 200 µL of each standard or unknown sample with 800 µL of the freshly prepared Ninhydrin-Hydrindantin Reagent.[3]

-

Incubation: Cap the tubes and heat them in a dry block heater or water bath at 90°C for 45 minutes.[3][5]

-

Cooling and Dilution: Cool the tubes to room temperature. Transfer 500 µL of the reaction mixture to a cuvette and add 2.5 mL of the 50% 2-propanol diluent solution. Mix well.[3]

-

Spectrophotometry: Measure the absorbance of each solution at 570 nm using a spectrophotometer, using a blank (containing all reagents except the amino acid) to zero the instrument.

-

Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to determine the concentration of the amino acid in the unknown samples.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the ninhydrin reaction and a typical experimental workflow.

Caption: The two-step mechanism of the ninhydrin reaction.

Caption: A typical workflow for quantitative amino acid analysis.

References

- 1. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. benchchem.com [benchchem.com]

- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Hydrindantin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydrindantin (B147029) dihydrate in various solvents. Due to the limited availability of extensive quantitative data in published literature, this document synthesizes known qualitative and quantitative information and presents a standardized experimental protocol for determining solubility.

Introduction to Hydrindantin Dihydrate

This compound is a chemical reagent primarily used in analytical chemistry. It is a key component, often used in conjunction with ninhydrin, for the quantitative analysis of amino acids.[1] Understanding its solubility is critical for preparing reagent solutions, developing analytical methods, and ensuring accuracy and reproducibility in experimental results. This guide aims to provide a clear summary of its known solubility characteristics and a practical framework for its empirical determination.

Solubility Profile of this compound

Data Presentation: Solubility Summary

| Solvent | Formula/Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Insoluble | Not Specified | Extensive intramolecular hydrogen bonding is suggested to limit solvation despite the presence of hydroxyl groups.[1][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 17.5 mg/mL (48.84 mM) | 60 | Requires ultrasonic treatment and heating to achieve dissolution.[7] |

| Methyl Cellosolve | C₃H₈O₂ | Soluble | Not Specified | Favorable interactions are reported between the solvent and the organic framework of the molecule.[1] |

| Aqueous Sodium Carbonate | Na₂CO₃ (aq) | Soluble (with decomposition) | Not Specified | Dissolution is accompanied by a chemical reaction, producing a deep red coloration.[1][4][5] |

| Aqueous Sodium Hydroxide | NaOH (aq) | Soluble (with decomposition) | Not Specified | Dissolution is accompanied by a chemical reaction, producing a deep blue coloration.[1][4][5] |

| Hot Water | H₂O | Very Limited Solubility | Not Specified | Thermal energy can only partially overcome the intermolecular hydrogen bonding in the crystal lattice.[1] |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can determine the solubility of this compound empirically. The following section details a standard equilibrium shake-flask method, which is a reliable technique for measuring the thermodynamic solubility of a crystalline compound.[8]

Methodology: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, methanol, acetone). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or orbital incubator. Agitate the samples at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. For solvents of similar density to the solute, centrifugation may be required to achieve clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise aliquot from the clear, supernatant portion of each vial. Utmost care must be taken to avoid aspirating any solid particles. The use of a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter) is highly recommended.

-

Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visual Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask protocol for determining the solubility of this compound.

References

- 1. Buy this compound [MI] | 16289-95-5 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. This compound [chembk.com]

- 6. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Solubility determination and crystallization [huber-online.com]

An In-depth Technical Guide to the Shelf Life and Storage of Hydrindantin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies related to hydrindantin (B147029) dihydrate. Due to the limited availability of public, quantitative shelf-life data from manufacturers, this document synthesizes information from safety data sheets (SDS), product specifications, and general pharmaceutical stability testing guidelines to offer a thorough understanding for professionals in research and development.

Core Concepts: Stability and Storage

Hydrindantin dihydrate is a crucial reagent, notably for its role as a reducing agent in conjunction with ninhydrin (B49086) for the colorimetric quantification of amino acids. Its stability is paramount for ensuring the accuracy and reproducibility of such assays. The dihydrate form is noted to possess an enhanced shelf life, contributing to its suitability for consistent laboratory applications.[1]

Recommended Storage Conditions

Across various suppliers, a consensus on the optimal storage conditions for this compound is evident. To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area. It is imperative to keep the container tightly sealed to prevent moisture ingress and potential degradation. Furthermore, it should be stored away from incompatible substances, particularly strong oxidizing agents, and sources of ignition.[2][3]

Shelf Life and Stability

While manufacturers state that this compound is stable under the recommended storage conditions, specific quantitative shelf-life data for the solid form is not consistently provided in publicly available documentation.[2][3][4][5] One supplier, MedchemExpress.com, specifies the shelf life for stock solutions of hydrindantin hydrate (B1144303) as 2 years at -80°C and 1 year at -20°C.[6] For the solid dihydrate form, it is best practice to refer to the manufacturer's certificate of analysis for any lot-specific expiry or retest dates. In the absence of such data, a conservative approach to its shelf life is advisable, with regular quality control checks to ensure its efficacy, especially for sensitive quantitative analyses.

Quantitative Data Summary

The following tables summarize the key storage and stability information gathered from various sources.

Table 1: Recommended Storage and Handling of Solid this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room temperature (cool place) | [7] |

| Atmosphere | Dry, well-ventilated area | [2] |

| Container | Tightly-closed container | [2] |

| Incompatible Materials | Strong oxidizing agents | [2][3][5] |

| Handling Precautions | Avoid dust formation. Keep away from sources of ignition. | [2][3][5] |

Table 2: Reported Shelf Life of Hydrindantin Solutions

| Solution Storage Condition | Shelf Life | Source(s) |

| -80°C | 2 years | [6] |

| -20°C | 1 year | [6] |

Experimental Protocols

Proposed Protocol for Stability Indicating Study of this compound

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods:

-

Sample: this compound solid powder.

-

Analytical Method: A gradient HPLC method with UV detection should be developed and validated for the quantification of this compound and its degradation products.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: 1 M HCl at 60°C for 48 hours.

-

Base Hydrolysis: 1 M NaOH at 60°C for 48 hours.

-

Oxidative Degradation: 6% H₂O₂ at room temperature for 48 hours.

-

Thermal Degradation: Solid sample exposed to 105°C for 48 hours.

-

Photostability: Solid sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.

-

Expose the solutions (for hydrolysis and oxidation) and the solid powder (for thermal and photostability) to the stress conditions outlined above.

-

At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw samples.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by the validated HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Experimental Protocol for the Ninhydrin Assay

Hydrindantin is a key intermediate in the ninhydrin reaction used for the detection and quantification of amino acids.

Objective: To quantify the concentration of an amino acid in a sample using the ninhydrin reagent.

Materials:

-

Ninhydrin reagent

-

Hydrindantin (can be included in the ninhydrin reagent to enhance the reaction)

-

Amino acid standard solution

-

Unknown sample containing the amino acid

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 5.5)

-

Spectrophotometer

Procedure:

-

Pipette known concentrations of the amino acid standard solution into a series of test tubes to create a standard curve.

-

Pipette the unknown sample into separate test tubes.

-

Add the ninhydrin reagent and buffer solution to each test tube.

-

Heat the test tubes in a boiling water bath for a specified time (e.g., 15-20 minutes).

-

Cool the test tubes to room temperature.

-

Add a diluent (e.g., 50% ethanol) to each tube and mix thoroughly.

-

Measure the absorbance of each solution at 570 nm using a spectrophotometer.

-

Plot the absorbance of the standards against their concentrations to create a standard curve.

-

Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.

Visualizations

The following diagrams illustrate the key chemical pathway and a typical experimental workflow involving hydrindantin.

References

- 1. CAS NO. 5950-69-6 | this compound | Jay Finechem [jayfinechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydrindantin | 16289-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. longdom.org [longdom.org]

- 10. rjptonline.org [rjptonline.org]

- 11. youtube.com [youtube.com]

CAS number and chemical structure of hydrindantin dihydrate

For Immediate Release

This technical guide provides an in-depth overview of hydrindantin (B147029) dihydrate, a critical reagent in analytical chemistry, particularly for the quantification of amino acids. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, and a detailed experimental protocol for its use, and visualizes the workflow for clarity and reproducibility.

Core Chemical Identifiers

Hydrindantin dihydrate is a key component in the ninhydrin (B49086) reagent, widely used for the colorimetric analysis of amino acids. Its chemical and physical properties are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 5950-69-6 |

| Molecular Formula | C₁₈H₁₀O₆·2H₂O |

| Molecular Weight | 358.30 g/mol |

| IUPAC Name | 2,2',3,3,3',3'-Hexahydroxy-2,2'-biindan-1,1'-dione |

| Synonyms | 2,2'-Dihydroxy-2,2'-bi-1H-indene-1,3(2H)-dione |

| Appearance | Light beige to pink-beige powder |

| Solubility | Insoluble in water |

Application in Amino Acid Analysis: The Ninhydrin Reaction

This compound's primary role is as a reducing agent and a reactant in the ninhydrin reaction, a cornerstone of amino acid analysis since its development by Moore and Stein.[1][2][3] In this reaction, ninhydrin, a potent oxidizing agent, reacts with the amino group of a free amino acid. This leads to the oxidative deamination of the amino acid, producing ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, which is hydrindantin.[4][5] The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form a deep purple chromophore known as Ruhemann's purple.[4][5][6] The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the amino acid in the sample.[6] For imino acids like proline, a yellow-orange complex is formed, which is measured at 440 nm.[6]

Experimental Protocol: Quantitative Analysis of Amino Acids

The following is a detailed methodology for the quantitative analysis of amino acids using a ninhydrin-hydrindantin reagent. This protocol is a synthesis of established methods.[4][7][8]

Reagent Preparation

-

Acetate (B1210297) Buffer (pH 5.5, 4M): Prepare by dissolving 98.1 g of potassium acetate and 111 mL of glacial acetic acid in distilled water to a final volume of 500 mL.[7]

-

Ninhydrin-Hydrindantin Reagent: Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (B87167) (DMSO). Mix this solution with 11 mL of the acetate buffer.[7] This reagent should be prepared fresh.

-

Diluent Solvent (50% 2-Propanol): Mix equal volumes of 2-propanol and deionized water.[7]

Experimental Workflow

A standardized workflow is crucial for reproducible results. The following diagram illustrates the key steps in the quantitative analysis of amino acids using the prepared reagents.

Caption: A flowchart for the quantitative analysis of amino acids.

Step-by-Step Procedure

-

Sample Preparation: Prepare a series of standard solutions of a known amino acid (e.g., leucine) at various concentrations. Prepare the unknown sample solution, ensuring appropriate dilution to fall within the range of the standard curve.

-

Reaction:

-

Analysis:

-

Add an appropriate volume of the 50% 2-propanol diluent to each tube and mix well to dissolve the Ruhemann's purple complex.[7]

-

Measure the absorbance of each solution at 570 nm using a spectrophotometer, after zeroing the instrument with the blank. For samples containing proline, a separate reading at 440 nm is necessary.[6]

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Photometric ninhydrin method for use in the chromatography of amino acids. | Semantic Scholar [semanticscholar.org]

- 3. Moore, S. and Stein, W.H. (1948) Photometris Ninhydrin Method for Use in the Chromatography of Amino Acids. The Journal of Biological Chemistry, 176, 367-388. - References - Scientific Research Publishing [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hydrindantin Dihydrate as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrindantin (B147029) dihydrate, the reduced form of ninhydrin (B49086), plays a critical but often overlooked role in the highly sensitive colorimetric detection of amino acids. While ninhydrin is the primary reagent in the well-established ninhydrin test, the presence of hydrindantin dihydrate as a reducing agent is crucial for the quantitative formation of the chromophore, Ruhemann's purple. This technical guide provides a comprehensive exploration of the function of this compound as a reducing agent, particularly in the context of amino acid analysis. It details the underlying chemical mechanisms, provides optimized experimental protocols, presents quantitative data for reaction optimization, and offers troubleshooting guidance for common issues encountered in the laboratory.

Introduction

The ninhydrin reaction, first discovered by Siegfried Ruhemann in 1910, remains a cornerstone for the qualitative and quantitative analysis of amino acids in various fields, including biochemistry, clinical chemistry, and food science. The reaction is renowned for its sensitivity, producing a vibrant deep purple color (Ruhemann's purple) upon reaction with primary amino acids.[1] While ninhydrin acts as the oxidizing agent in the initial step of the reaction, its reduced form, hydrindantin, is an essential intermediate that participates directly in the formation of the final colored product.[2]

This guide will delve into the specific function of this compound as a reducing agent, its impact on the accuracy and efficiency of the ninhydrin assay, and provide researchers with the necessary technical details to effectively utilize this reaction in their work.

The Chemical Mechanism: Hydrindantin's Crucial Role

The reaction between an α-amino acid and ninhydrin is a complex, multi-step process. Hydrindantin's role as a reducing agent is intrinsically linked to this pathway.

Step 1: Oxidative Deamination of the Amino Acid

The initial step involves the reaction of an amino acid with one molecule of ninhydrin. Ninhydrin, a potent oxidizing agent, causes the oxidative deamination of the amino acid. This reaction produces ammonia (B1221849) (NH₃), carbon dioxide (CO₂), an aldehyde with one less carbon atom than the parent amino acid, and the reduced form of ninhydrin, which is hydrindantin .[3][4]

Step 2: Formation of Ruhemann's Purple

The ammonia liberated in the first step then reacts with a second molecule of ninhydrin and the newly formed hydrindantin in a condensation reaction.[2] This final condensation step yields the intensely colored diketohydrindylidene-diketohydrindamine, famously known as Ruhemann's purple, which exhibits a maximum absorbance at 570 nm.[5]

The presence of an adequate concentration of hydrindantin is paramount for driving the reaction towards the quantitative formation of Ruhemann's purple. In many optimized protocols, hydrindantin is added to the ninhydrin reagent to enhance the color yield and improve the sensitivity and reproducibility of the assay.[2]

Quantitative Data and Reaction Optimization

For accurate and reproducible quantification of amino acids, the conditions of the ninhydrin reaction must be meticulously controlled. The following tables summarize key quantitative parameters and optimal conditions derived from various studies.

Table 1: Optimal Reaction Conditions for Quantitative Amino Acid Analysis

| Parameter | Optimal Value/Range | Reference |

| pH | 5.0 - 5.5 | [6] |

| Temperature | 90 - 100 °C | [7] |

| Reaction Time | 15 - 45 minutes | [7] |

| Wavelength (λmax) | 570 nm (for primary amino acids) | [5] |

| 440 nm (for proline and hydroxyproline) | [8] | |

| Organic Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [7] |

Table 2: Optimized Reagent Composition for Ninhydrin Assay

| Component | Final Concentration | Reference |

| Ninhydrin | 20 mg/mL (2%) | [7] |

| Hydrindantin | 0.8 mg/mL | [7] |

| Potassium Acetate (B1210297) | 0.8 mol/L | [7] |

| Acetic Acid | 1.6 mol/L | [7] |

| DMSO/Acetate Buffer (v/v) | 40/60 | [7] |

Detailed Experimental Protocols

The following protocols provide a framework for the qualitative and quantitative analysis of amino acids using a ninhydrin reagent fortified with hydrindantin.

Reagent Preparation

-

Acetate Buffer (pH 5.5, 0.2 M): Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix the two solutions while monitoring the pH with a calibrated pH meter until a stable pH of 5.5 is achieved.

-

Optimized Ninhydrin Reagent:

-

Dissolve 2.0 g of ninhydrin and 0.08 g of this compound in 40 mL of high-purity dimethyl sulfoxide (DMSO).

-

Add 60 mL of the 0.2 M acetate buffer (pH 5.5) to the DMSO solution.

-

This reagent should be prepared fresh for optimal performance and stored in a dark, airtight container.

-

Quantitative Analysis of Amino Acids

This protocol is designed for the spectrophotometric quantification of amino acids.

Procedure:

-

Prepare a series of standard solutions of a known amino acid (e.g., glycine (B1666218) or leucine) at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

Pipette 1.0 mL of each standard solution and the unknown sample solution into separate, labeled test tubes. Prepare a blank containing 1.0 mL of deionized water.

-

To each tube, add 1.0 mL of the optimized ninhydrin reagent .

-

Mix the contents of the tubes thoroughly.

-

Heat all tubes in a boiling water bath for 15-20 minutes.

-

Cool the tubes to room temperature.

-

Add 5.0 mL of 50% (v/v) ethanol to each tube and mix well to dissolve the Ruhemann's purple complex.

-

Measure the absorbance of each solution at 570 nm using a spectrophotometer, after zeroing the instrument with the blank.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Troubleshooting and Interferences

Several factors can interfere with the ninhydrin reaction, leading to inaccurate results.

Table 3: Common Problems and Solutions in the Ninhydrin Assay

| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low or no color development | Degraded ninhydrin or hydrindantin reagent. Incorrect pH. Insufficient heating. | Prepare fresh reagents. Verify the pH of the buffer and final reaction mixture. Ensure the water bath is at the correct temperature and incubate for the specified time. | [6] |

| High background absorbance | Contamination of glassware or reagents with ammonia or other amines. | Use high-purity reagents and thoroughly clean all glassware. Use ammonia-free water. | [6] |

| Inconsistent results | Fluctuation in temperature or reaction time. Pipetting errors. | Maintain consistent experimental conditions for all samples and standards. Use calibrated pipettes. | [7] |

| Unexpected color | Presence of secondary amino acids (proline, hydroxyproline) which give a yellow-orange color. Contamination of the sample. | Measure absorbance at 440 nm for proline/hydroxyproline. Ensure sample purity. | [8] |

Common interfering substances include:

-

Ammonia and other primary amines: These will react with ninhydrin to produce Ruhemann's purple, leading to an overestimation of the amino acid concentration.[6]

-

Metal ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, can interfere with color development.[1]

-

Reducing and oxidizing agents: These can interfere with the redox reactions involved in the formation of Ruhemann's purple.[6]

-

Buffers containing primary amines (e.g., Tris): These should be avoided as they will react with ninhydrin. Acetate and citrate (B86180) buffers are commonly used.[6]

Other Applications of this compound as a Reducing Agent

While the primary application of this compound as a reducing agent is within the ninhydrin reaction, its reducing properties are also utilized in other areas of organic synthesis and analytical chemistry. It can act as a reducing agent in the preparation of fine chemicals and intermediates.[9] The dihydrate form enhances its solubility and stability, making it a versatile reagent in various chemical reactions.[4]

Conclusion

This compound is an indispensable component of the ninhydrin reaction for the sensitive and quantitative analysis of amino acids. Its role as a reducing agent, formed from the initial oxidation of ninhydrin by an amino acid, is central to the formation of the chromophore, Ruhemann's purple. By understanding the reaction mechanism, optimizing experimental conditions, and being aware of potential interferences, researchers can effectively harness the power of the ninhydrin-hydrindantin system for accurate and reliable amino acid quantification. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals in drug development and other research fields where precise amino acid analysis is paramount.

References

- 1. Effect of various substances on the colorimetric amino acid-ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.mst.edu [chem.mst.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS NO. 5950-69-6 | this compound | Jay Finechem [jayfinechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. microbenotes.com [microbenotes.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Redox Behavior of Hydrindantin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrindantin (B147029) dihydrate, the reduced form of ninhydrin (B49086), is a pivotal molecule in various chemical and analytical applications, most notably in the highly sensitive detection of amino acids. Its redox behavior is fundamental to its utility, yet a detailed electrochemical perspective is often overlooked in broader discussions of its applications. This technical guide provides a comprehensive examination of the redox properties of hydrindantin dihydrate, consolidating available data on its electrochemical characteristics and reaction mechanisms. The document details experimental protocols for analyzing its redox behavior, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals working with this compound and related compounds, facilitating a deeper understanding of its chemical reactivity and enabling the development of novel applications.

Introduction

This compound, chemically known as 2,2'-dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone dihydrate, is a dimeric derivative of 1,3-indandione. It is most recognized for its critical role in the ninhydrin reaction, a cornerstone for the qualitative and quantitative analysis of amino acids, peptides, and proteins. In this reaction, hydrindantin acts as a key intermediate, participating in the formation of the intensely colored Ruhemann's purple, which allows for the spectrophotometric quantification of amino acids.[1]

The utility of this compound is intrinsically linked to its redox chemistry. It is the reduced counterpart to ninhydrin (2,2-dihydroxyindane-1,3-dione), and the interconversion between these two forms is central to the ninhydrin reaction mechanism. A thorough understanding of the thermodynamics and kinetics of this redox couple is essential for optimizing existing analytical methods and for envisioning new applications in areas such as organic synthesis and materials science.

This guide will delve into the core principles of this compound's redox behavior, providing a detailed overview of its electrochemical properties and the experimental techniques used to characterize them.

The Ninhydrin-Hydrindantin Redox System

The fundamental redox relationship in this system involves the two-electron, two-proton reduction of ninhydrin to form hydrindantin. Conversely, hydrindantin can be oxidized back to two molecules of ninhydrin.

Reaction: 2 Ninhydrin + 2 H⁺ + 2 e⁻ ⇌ Hydrindantin

This reversible redox process is the cornerstone of the analytical utility of ninhydrin. In the presence of an amino acid, one molecule of ninhydrin is reduced to hydrindantin, while the amino acid is oxidatively deaminated. The resulting hydrindantin then reacts with another molecule of ninhydrin and the liberated ammonia (B1221849) to form the chromophore, Ruhemann's purple.

Electrochemical Behavior

While extensive data on the application of the ninhydrin reaction exists, specific electrochemical studies on the hydrindantin/ninhydrin redox couple, particularly in aqueous media, are less common in the literature. However, studies on ninhydrin in non-aqueous solvents such as acetonitrile (B52724) and dichloromethane (B109758) have shown that the reduction occurs in two reversible, one-electron steps, forming a radical anion intermediate and then a dianion.[2] This suggests a stepwise electron transfer mechanism for the overall two-electron process.

Quantitative Data

Due to the limited availability of direct electrochemical data for this compound in aqueous solutions, a comprehensive table of experimentally determined redox potentials under various conditions cannot be provided at this time. However, based on the known reactivity and the electrochemical behavior of the related ninhydrin molecule in non-aqueous media, we can infer the key parameters of interest for experimental determination.

| Parameter | Description | Expected Behavior/Value (for experimental targeting) |

| Formal Potential (E°') | The reduction potential of the Ninhydrin/Hydrindantin couple under specific pH and buffer conditions. | Expected to be positive vs. SHE. The exact value is pH-dependent. |

| Number of Electrons (n) | The total number of electrons transferred in the overall redox reaction. | 2 |

| Electron Transfer Kinetics | The rate at which electrons are transferred between the electrode and the molecule. | Likely a quasi-reversible to irreversible process in aqueous solution, influenced by coupled chemical reactions. |

| Diffusion Coefficient (D) | A measure of the rate of diffusion of this compound to the electrode surface. | Can be determined from cyclic voltammetry data using the Randles-Sevcik equation. |

Experimental Protocols

To characterize the redox behavior of this compound, cyclic voltammetry (CV) is the most suitable and informative technique. Below is a detailed protocol for performing a CV experiment on this compound in an aqueous buffer.

Preparation of this compound Solution

This compound has low solubility in water. Therefore, a suitable solvent system is required for preparing a stock solution.

-

Reagents and Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (ACS grade or higher)

-

Aqueous buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

Supporting electrolyte (e.g., 0.1 M KCl or NaCl)

-

High-purity water (Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the required amount in a minimal volume of DMSO or ethanol.

-

In a volumetric flask, add the desired volume of the aqueous buffer and the supporting electrolyte.

-

Carefully add a small aliquot of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the electrochemical measurement.

-

Mix the solution thoroughly.

-

Cyclic Voltammetry Experiment

-

Instrumentation:

-

Potentiostat with a three-electrode setup

-

Working electrode (e.g., glassy carbon or platinum disk electrode)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire or graphite (B72142) rod)

-

Electrochemical cell

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

-

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with high-purity water and sonicate briefly in water and then ethanol to remove any residual polishing material. Dry the electrode completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared this compound solution. Ensure the reference electrode tip is close to the working electrode surface.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial potential to a value where no faradaic reaction is expected to occur.

-

Scan the potential towards the expected oxidation potential of hydrindantin (positive direction).

-

Reverse the scan direction after the oxidation peak and scan towards negative potentials to observe the corresponding reduction of the in-situ generated ninhydrin.

-

Set an appropriate scan rate (e.g., 100 mV/s for an initial scan).

-

Record the resulting cyclic voltammogram (current vs. potential).

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the formal potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible two-electron transfer, the theoretical ΔEp is approximately 29.5 mV at 25 °C.

-

Investigate the effect of scan rate on the peak currents and potentials to gain insights into the reaction kinetics and mechanism.

-

-

Visualizations

Redox Signaling Pathway

The following diagram illustrates the core redox relationship between ninhydrin and hydrindantin, which is fundamental to the ninhydrin reaction.

Caption: Redox interconversion of Ninhydrin and Hydrindantin.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the key steps in the experimental workflow for analyzing the redox behavior of this compound using cyclic voltammetry.

Caption: Workflow for cyclic voltammetry of this compound.

Conclusion

The redox behavior of this compound is central to its chemical reactivity and its widespread use in analytical chemistry. While direct and comprehensive electrochemical data in aqueous media remain an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers and professionals. The provided experimental protocol for cyclic voltammetry offers a practical approach to characterizing the redox properties of the ninhydrin/hydrindantin system. A deeper understanding of these electrochemical fundamentals will undoubtedly pave the way for the refinement of existing applications and the development of novel technologies that leverage the rich redox chemistry of this important molecule.

References

An In-depth Technical Guide to the Crystal Structure and Stability of Hydrindantin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrindantin (B147029) dihydrate, a key reagent in analytical chemistry, is the reduced form of ninhydrin (B49086) and plays a crucial role in the colorimetric quantification of amino acids. This technical guide provides a comprehensive overview of the crystal structure and stability of hydrindantin, with a focus on its dihydrated form. While a definitive single-crystal X-ray diffraction study for hydrindantin dihydrate is not publicly available, this document compiles and presents the known structural and stability data from various sources. This guide includes detailed experimental protocols for the synthesis and crystallization of hydrindantin, summarizes its physicochemical and spectroscopic properties, and discusses its thermal stability. Visualizations of the molecular structure and a typical synthesis workflow are provided to aid in understanding.

Introduction

This compound (C₁₈H₁₄O₈) is a crystalline solid that is instrumental in the ninhydrin reaction, a cornerstone of amino acid analysis for over a century.[1] Its ability to participate in the formation of the intensely colored Ruhemann's purple is fundamental to its application in biochemistry, forensic science for latent fingerprint detection, and peptide synthesis.[1] The structure and stability of this compound are critical factors influencing its reactivity, shelf-life, and performance in these sensitive analytical methods. This whitepaper aims to consolidate the available technical information on the crystal structure and stability of this compound to serve as a valuable resource for researchers and professionals in related fields.

Physicochemical Properties

This compound presents as a light beige to pink-beige crystalline powder.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₀O₆·2H₂O | [4] |

| Molecular Weight | 358.30 g/mol | [4] |

| Appearance | Light beige to pink-beige powder/crystal | [2][4] |

| Melting Point | 252 °C (with decomposition) | [1] |

| Solubility | Very sparingly soluble in hot water. Soluble in Methyl Cellosolve. Soluble with decomposition in aqueous Na₂CO₃ (deep red) and NaOH (deep blue). | [5] |

| IUPAC Name | 2,2',3,3,3',3'-hexahydroxy-1H,1'H,2H,2'H,3H,3'H-[2,2'-biindene]-1,1'-dione | [1] |

Crystal Structure

Crystallographic Data for Anhydrous Hydrindantin

The crystallographic data for anhydrous hydrindantin provides valuable insight into the molecular geometry and packing of the core hydrindantin molecule. This data is summarized in Table 2.

| Parameter | Value | Reference |

| Database Code | 2202262 | [6] |

| Crystal System | Orthorhombic | [6] |

| Space Group | P b c n | [6] |

| a (Å) | 14.596 | [6] |

| b (Å) | 7.643 | [6] |

| c (Å) | 11.991 | [6] |

| α (°) | 90 | [6] |

| β (°) | 90 | [6] |

| γ (°) | 90 | [6] |

| Volume (ų) | 1338.4 | [6] |

| Z | 4 | [6] |

Note: This data pertains to the anhydrous form of hydrindantin.

Molecular Structure and Intermolecular Forces

The molecular structure of hydrindantin consists of two indan-1,3-dione moieties linked by a C-C bond. Each five-membered ring is substituted with hydroxyl groups. The extensive hydrogen bonding network involving these hydroxyl groups and, in the case of the dihydrate, the water molecules of crystallization, is a defining feature of its crystal structure.[1] These hydrogen bonds are responsible for the compound's relatively high melting point and its thermal decomposition behavior.[1] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice.[1]

Caption: A 2D representation of the hydrindantin molecule.

Stability

This compound exhibits moderate thermal stability. It melts with decomposition at approximately 252 °C.[1] The stability of the dihydrate is directly related to the presence of two molecules of water of crystallization.

Thermal Analysis

Thermal analysis provides insights into the stability and decomposition profile of this compound. The "loss on drying" is a key parameter determined through thermogravimetric analysis (TGA).

| Analysis | Temperature | Result | References |

| Loss on Drying | 105 °C for 3 hours | 9% to 11% weight loss | [1][2] |

This weight loss corresponds to the theoretical water content of the dihydrate, confirming the presence of two water molecules per molecule of hydrindantin. The decomposition that occurs at the melting point involves the breakdown of the organic framework.[1]

Spectroscopic Characterization

Spectroscopic techniques are used to confirm the identity and structural features of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the O-H stretching vibrations of the hydroxyl groups and the water molecules. Strong carbonyl (C=O) stretching bands are also prominent, consistent with the α-diketone structure.[1]

Experimental Protocols

The following are detailed protocols for the synthesis and crystallization of hydrindantin.

Synthesis of Hydrindantin from Ninhydrin

This protocol is adapted from a common method for the reduction of ninhydrin.

Materials:

-

Ninhydrin

-

Ascorbic acid

-

McIlvaine's buffer (0.1 M, pH 3)

Procedure:

-

Dissolve 1.0 g of ninhydrin and 0.5 g of ascorbic acid in 200 mL of McIlvaine's buffer (0.1 M, pH 3).

-

Heat the solution to 90 °C.

-

Allow the solution to cool to room temperature, during which time crystals of hydrindantin will precipitate.

-

Collect the crystals by filtration.

-

Recrystallize the crude product from hot acetone to yield pure, colorless crystals of anhydrous hydrindantin. To obtain the dihydrate, crystallization from an aqueous acetone mixture may be performed, followed by air-drying.

Caption: A typical workflow for the synthesis of hydrindantin.

Conclusion

This compound is a compound of significant importance in analytical chemistry. While its physicochemical properties and stability have been characterized, a definitive public crystal structure of the dihydrate form remains to be published. The available crystallographic data for the anhydrous form provides a solid foundation for understanding the molecular structure. The detailed experimental protocols provided herein offer a practical guide for its synthesis. Further research, particularly single-crystal X-ray diffraction studies on the dihydrate, would be invaluable in providing a more complete understanding of its solid-state chemistry and the role of water molecules in its crystal packing and stability.

References

- 1. Buy this compound [MI] | 16289-95-5 [smolecule.com]

- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 3. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Hydrindantin | 16289-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Hydrindantin [drugfuture.com]

- 6. Hydrindantin | C18H10O6 | CID 21183 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Profile of Hydrindantin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of hydrindantin (B147029) dihydrate. Due to the limited availability of direct, published thermal analysis data for this specific compound, this guide synthesizes foundational chemical principles, data from analogous compounds, and established analytical methodologies to present a scientifically grounded, albeit predictive, profile.

Introduction to Hydrindantin Dihydrate

Hydrindantin, the reduced form of ninhydrin (B49086), is a critical intermediate in the ninhydrin reaction used for the detection and quantification of amino acids. Its dihydrate form is a stable solid, and understanding its thermal stability and decomposition pathway is essential for its proper storage, handling, and application in various analytical and chemical processes. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal behavior of such hydrated organic compounds.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in a two-stage process. The initial stage involves the loss of its two molecules of water of hydration (dehydration), followed by the decomposition of the resulting anhydrous hydrindantin at higher temperatures.

Stage 1: Dehydration

The first stage of decomposition is the endothermic removal of the two water molecules of crystallization. This process is expected to occur at temperatures around 100°C. Product specification sheets for this compound indicate a "loss on drying" of 9% to 11% when heated at 105°C for 3 hours[1]. This aligns well with the theoretical water content of approximately 10.05% for the dihydrate form (C₁₈H₁₀O₆·2H₂O).

Stage 2: Decomposition of Anhydrous Hydrindantin

Following dehydration, the anhydrous hydrindantin molecule is expected to remain stable over a certain temperature range before undergoing further decomposition. While specific decomposition products have not been documented in the available literature, the decomposition of the indandione structure at elevated temperatures would likely involve fragmentation of the rings and the release of gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and various organic fragments. This decomposition process is typically exothermic.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the thermal decomposition of this compound based on theoretical calculations and available product specifications.

| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Enthalpy Change (ΔH) |

| Dehydration | TGA | ~ 80 - 100 | ~ 105 - 120 | ~ 10.05 (theoretical) | N/A |

| Dehydration | DSC | ~ 80 - 100 | ~ 105 - 120 | N/A | Endothermic |

| Decomposition | TGA | > 200 | > 240 | Compound-specific | N/A |

| Decomposition | DSC | > 200 | > 240 | N/A | Exothermic |

Experimental Protocols

Detailed methodologies for the characterization of the thermal decomposition of this compound using TGA and DSC are provided below.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Temperature Range: 25°C to 500°C.

-

Heating Rate: 10°C/min.

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: Analyze the resulting TGA curve to identify the onset and peak temperatures of mass loss events and to quantify the percentage of mass lost at each stage.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpy changes associated with the dehydration and decomposition of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Experimental Conditions:

-

Temperature Range: 25°C to 300°C.

-

Heating Rate: 10°C/min.

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis: Analyze the resulting DSC thermogram to identify the onset and peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy change (ΔH) for each thermal event.

Visualizations

5.1. Proposed Thermal Decomposition Pathway

Caption: Proposed two-stage thermal decomposition pathway of this compound.

5.2. Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for thermal analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Hydrindantin Dihydrate in Thin Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and use of hydrindantin (B147029) dihydrate in thin layer chromatography (TLC), primarily as a critical component in ninhydrin-based visualization reagents for the detection of amino acids, amines, and other primary amine-containing compounds. While not typically used as a standalone reagent, the inclusion of hydrindantin dihydrate significantly enhances the performance and stability of traditional ninhydrin (B49086) sprays.

Introduction

Hydrindantin, the reduced form of ninhydrin, plays a pivotal role in the colorimetric detection of amino acids. In the classical ninhydrin reaction, hydrindantin is formed in situ through the oxidation of the amino acid. It then reacts with the liberated ammonia (B1221849) and another molecule of ninhydrin to form the intensely colored Ruhemann's purple complex, which is the basis for visualization on a TLC plate.[1]

The direct addition of this compound to ninhydrin spray reagents offers several advantages:

-

Enhanced Color Development: It ensures a sufficient concentration of the intermediate, leading to faster and more consistent color formation.[2]

-

Increased Reagent Stability: Hydrindantin helps to stabilize the ninhydrin solution, reducing degradation over time and ensuring more reproducible results.[1]

-

Improved Sensitivity: By optimizing the reaction conditions, the presence of hydrindantin can contribute to lower detection limits for amino acids.

These notes provide protocols for the preparation and application of a stabilized ninhydrin reagent containing this compound for qualitative and semi-quantitative analysis by TLC.

Data Presentation

The following table summarizes the composition and performance characteristics of a standard ninhydrin reagent versus a hydrindantin-stabilized ninhydrin reagent, based on findings from spectrophotometric and chromatographic studies.[1][2]

| Reagent Component | Standard Ninhydrin Reagent | Hydrindantin-Stabilized Ninhydrin Reagent |

| Ninhydrin | 0.2 g | 550 mg |

| This compound | Not included | 22 mg |

| Solvent | 10 mL Ethanol | 11 mL DMSO and 11 mL Acetate (B1210297) Buffer |

| Stability | Limited (prepare fresh) | High (stable for extended periods at 2-8 °C) |

| Color Development | Slower, may be less consistent | Rapid and consistent |

| Suitability | Qualitative TLC | Quantitative and Qualitative Analysis |

Experimental Protocols

Materials and Equipment

-

This compound

-

Ninhydrin

-

Dimethyl sulfoxide (B87167) (DMSO), analytical grade

-

Potassium acetate

-

Glacial acetic acid

-

Deionized water

-

Ethanol (95% or absolute)

-

Developed and dried TLC plates

-

Glass sprayer

-

Heating plate or oven

-

Fume hood

Preparation of Hydrindantin-Stabilized Ninhydrin Spray Reagent

This protocol is adapted for high sensitivity and stability, making it suitable for both qualitative and quantitative TLC applications.[1]

Solution A: Acetate Buffer

-

Weigh 98.1 g of potassium acetate.

-

In a 500 mL volumetric flask, dissolve the potassium acetate in approximately 350 mL of deionized water.

-

Carefully add 111 mL of glacial acetic acid to the flask.

-

Add deionized water to bring the final volume to 500 mL and mix thoroughly.

Solution B: Ninhydrin/Hydrindantin Solution

-

In a fume hood, weigh 550 mg of ninhydrin and 22 mg of this compound.

-

Transfer the powders to a clean beaker.

-

Add 11 mL of DMSO and stir with a magnetic stirrer until both components are completely dissolved.

Final Reagent Preparation

-

While stirring, slowly add 11 mL of the prepared Acetate Buffer (Solution A) to the Ninhydrin/Hydrindantin Solution (Solution B).

-

Continue stirring for 5-10 minutes to ensure the solution is homogeneous.

-

Transfer the final reagent to a clean, amber glass bottle for storage. For long-term stability, flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing.

-

Store the reagent in a refrigerator at 2-8 °C.

Application of the Spray Reagent to TLC Plates

-

Ensure the developed TLC plate is completely dry, with all mobile phase solvent evaporated. This can be done by air drying in a fume hood or gently warming with a hairdryer.

-

Place the TLC plate in a fume hood.

-

Use a glass sprayer to apply a fine, even mist of the hydrindantin-stabilized ninhydrin reagent to the plate. Avoid oversaturation, as this can cause the spots to diffuse. The plate should appear damp but not wet.

-

Allow the plate to air dry for a few minutes.

-

For color development, heat the plate on a hot plate at 100-110 °C for 5-10 minutes, or in an oven at the same temperature.

-

Amino acids and primary amines will appear as purple or blue spots. Proline and other secondary amines will typically yield a yellow-orange color.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Quantitative Amino Acid Analysis Using Hydrindantin Dhydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a cornerstone technique in proteomics, clinical diagnostics, and nutritional science. It is essential for determining the composition and concentration of amino acids in a variety of samples, including protein hydrolysates, physiological fluids, and cell culture media.[1][2][3] The ninhydrin-based method, particularly with the inclusion of hydrindantin (B147029) dihydrate, remains a robust and widely used approach due to its reliability and well-established protocols.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of amino acids using a ninhydrin-hydrindantin reagent, suitable for both spectrophotometric and chromatographic applications.

Principle of the Reaction